

# cross-species comparison of Orexin B amino acid sequence

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Compound of Interest				
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A comprehensive cross-species analysis of the Orexin B amino acid sequence reveals a high degree of conservation among mammals, underscoring its crucial role in regulating physiological processes such as the sleep-wake cycle, feeding behavior, and reward systems. [1][2][3][4] This guide provides a detailed comparison of Orexin B sequences, its binding affinities to orexin receptors, the experimental protocols used for these determinations, and a visualization of its signaling pathway.

## **Orexin B Amino Acid Sequence Comparison**

Orexin B is a 28-amino acid linear peptide that is C-terminally amidated.[5][6] Its amino acid sequence is highly conserved across various mammalian species, with minor variations observed. The following table summarizes the amino acid sequence of Orexin B in humans, rats, mice, pigs, and dogs.

Species	Amino Acid Sequence	
Human	RSGPPGLQGRLQRLLQASGNHAAGILTM-NH2	
Rat	RSGPPGLQGRLQRLLQASGNHAAGILTM-NH2	
Mouse	RSGPPGLQGRLQRLLQASGNHAAGILTM-NH2	
Pig	RSGPPGLQGRLQRLLQASGNHAAGILTM-NH2	
Dog	RSGPPGLQGRLQRLLQASGNHAAGILTM-NH2	



Note: The amino acid sequences for Orexin B are identical in human, rat, mouse, pig, and dog, with minor differences reported in some studies for pig and dog (one amino acid difference) and rat and mouse (two amino acid differences) compared to human Orexin B.[7][8] However, other sources indicate complete conservation among these mammals.[4][6]

#### **Orexin Receptor Binding Affinities**

Orexin B exerts its effects by binding to two G protein-coupled receptors, Orexin Receptor 1 (OX1R) and Orexin Receptor 2 (OX2R).[1][2][5] Orexin B generally shows a higher affinity for OX2R compared to OX1R.[2][5] The binding affinities, often expressed as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration), are summarized below.

Ligand	Receptor	Species	Binding Affinity (Ki/IC50)
Orexin B	OX1R	Human	420 nM (Ki)[5]
Orexin B	OX2R	Human	36 nM (Ki)[5]
Orexin A	OX1R	Human	20 nM (IC50)[5]
Orexin A	OX2R	Human	38 nM (IC50)[5]

Note: Orexin A is included for comparison to highlight the differing selectivity profiles of the two orexin peptides.

## **Experimental Protocols**

The determination of amino acid sequences and receptor binding affinities involves precise experimental methodologies.

#### **Amino Acid Sequencing**

The primary structure of Orexin B was historically determined using a combination of techniques:

 Edman Degradation: This method sequentially removes one amino acid at a time from the Nterminus of the peptide, which is then identified.



- Mass Spectrometry: Techniques such as Fast Atom Bombardment Mass Spectrometry (FAB-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight of the peptide and its fragments, allowing for sequence deduction.
- Molecular Cloning: The cDNA encoding the precursor protein, prepro-orexin, was cloned and sequenced, from which the amino acid sequence of Orexin B was inferred.

#### **Receptor Binding Assays**

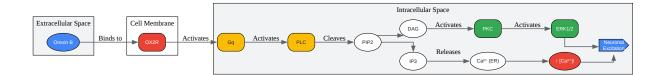
The affinity of Orexin B for its receptors is typically measured using the following assays:

- Radioligand Binding Assay: This technique uses a radiolabeled ligand (e.g., <sup>3</sup>H-SB674042 for OX1R or <sup>3</sup>H-EMPA for OX2R) that binds to the receptor.[9] The ability of unlabeled Orexin B to displace the radioligand is measured, and from this competition curve, the Ki or IC50 value is calculated using the Cheng-Prusoff equation.[9] The assay is typically performed using membranes from cells (e.g., CHO cells) stably expressing the human orexin receptors.
   [9]
- Calcium Mobilization Assay: Orexin receptors, particularly OX1R, are coupled to the Gq protein, which activates phospholipase C and leads to an increase in intracellular calcium ([Ca²+]i).[1][10] This assay measures the change in [Ca²+]i in response to Orexin B application in cells expressing the receptors. The concentration of Orexin B that produces a half-maximal response (EC50) is a measure of its functional potency.[5]
- Enzyme-Linked Immunosorbent Assay (ELISA): This is a quantitative immunoassay used to
  measure the concentration of Orexin B in a sample.[11] A competitive ELISA format is often
  used where Orexin B in the sample competes with a labeled Orexin B for binding to a limited
  amount of antibody.[11]

#### **Orexin B Signaling Pathway**

Orexin B binding to its receptors, primarily OX2R, initiates a cascade of intracellular signaling events. This pathway is crucial for the regulation of neuronal excitability and various physiological functions.





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Caption: Orexin B signaling pathway via the OX2R.

The activation of OX2R by Orexin B leads to the activation of the Gq protein, which in turn stimulates phospholipase C (PLC).[1] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of calcium from the endoplasmic reticulum, increasing intracellular calcium levels.[10] DAG activates protein kinase C (PKC), which can lead to the phosphorylation and activation of downstream targets like ERK1/2.[2] Ultimately, these signaling events result in increased neuronal excitability.

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